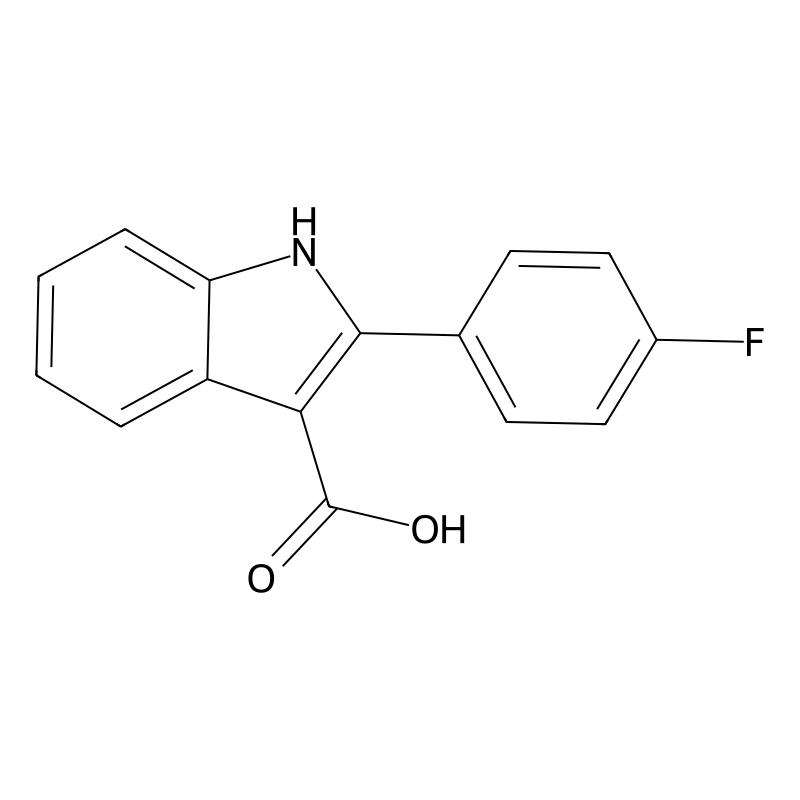

2-(4-fluorophenyl)-1H-indole-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand Design

Indole-based molecules are known for their ability to bind to various biological targets. The incorporation of a carboxylic acid group (COOH) and a fluorophenyl ring in 2-FPI-3-COOH suggests potential for ligand design. Carboxylic acids can participate in hydrogen bonding with proteins, while the fluorophenyl ring can contribute to hydrophobic interactions. This combination of functionalities could allow 2-FPI-3-COOH to bind to specific enzymes or receptors, potentially leading to the development of new drugs.

Medicinal Chemistry

Further research is needed to determine the specific biological activity of 2-FPI-3-COOH. However, its structural similarity to other bioactive indoles, such as those with anti-cancer properties, warrants investigation []. By studying the structure-activity relationship of 2-FPI-3-COOH and its derivatives, researchers may identify modifications that enhance its potential for therapeutic applications.

Material Science

Indole-based molecules have also found applications in material science. The rigid planar structure and functional groups of indoles can be used to design new materials with specific properties. For instance, some indole derivatives exhibit interesting electrical and luminescent properties []. Investigating the material properties of 2-FPI-3-COOH could lead to the development of novel functional materials.

2-(4-Fluorophenyl)-1H-indole-3-carboxylic acid is a chemical compound characterized by the molecular formula and a molecular weight of approximately 255.25 g/mol. This compound features a fluorophenyl group attached to an indole structure at the second position, with a carboxylic acid functional group at the third position of the indole ring. The presence of the fluorine atom is known to enhance its biological activity and chemical properties, making it a significant subject of interest in medicinal chemistry and pharmacology .

- Decarboxylation: Under acidic or basic conditions, the carboxylic acid can lose carbon dioxide (CO2) .

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Amidation: Reaction with amines can yield amides.

These reactions enable modifications of the compound to create various derivatives with potential therapeutic applications.

Research indicates that 2-(4-Fluorophenyl)-1H-indole-3-carboxylic acid exhibits notable biological activities, particularly in pharmacology. Its structure suggests potential interactions with various biological targets, which may include:

- Enzymes

- Receptors

These interactions are crucial for determining the compound's efficacy and safety in clinical settings. Studies have shown that compounds with indole structures often possess anti-cancer properties, suggesting that this compound may also have similar therapeutic potential .

The synthesis of 2-(4-Fluorophenyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. Common methods include:

- Starting Material Preparation: Using substituted indoles and appropriate reagents.

- Functionalization: Introducing the fluorophenyl group and carboxylic acid via electrophilic substitution or other methods.

- Purification: Techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for biological testing .

2-(4-Fluorophenyl)-1H-indole-3-carboxylic acid has several potential applications, including:

- Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.

- Material Science: Due to its rigid structure, it can be utilized in designing materials with specific electrical or luminescent properties .

Interaction studies involving 2-(4-Fluorophenyl)-1H-indole-3-carboxylic acid focus on its binding affinity to various biological targets. Techniques often utilized in these studies include:

- Molecular Docking: To predict how the compound interacts with target proteins.

- Binding Assays: To quantify the interaction strength and specificity.

These studies are vital for understanding the compound's therapeutic potential and mechanisms of action .

Several compounds share structural similarities with 2-(4-Fluorophenyl)-1H-indole-3-carboxylic acid. Notable examples include:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid | Fluorophenyl group at position one | Different position of carboxylic acid affects activity |

| Indole-3-carboxylic acid | Basic indole structure without fluorine | Lacks enhanced biological activity due to absence of fluorine |

| 3-(2-(4-Fluorophenyl)-1H-indol-3-yl)propanoic acid | Propanoic acid side chain attached | Provides different pharmacological profiles |

These comparisons highlight how variations in functional groups and positions can significantly influence the biological activity and chemical properties of indole derivatives .